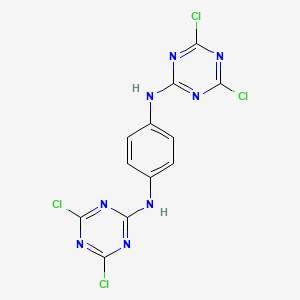![molecular formula C9H9N B14705765 4-Azatricyclo[3.3.2.0~2,8~]deca-3,6,9-triene CAS No. 25049-98-3](/img/structure/B14705765.png)
4-Azatricyclo[3.3.2.0~2,8~]deca-3,6,9-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Azatricyclo[3.3.2.0~2,8~]deca-3,6,9-triene is a unique organic compound characterized by its tricyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azatricyclo[3.3.2.0~2,8~]deca-3,6,9-triene typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .
Análisis De Reacciones Químicas
Types of Reactions
4-Azatricyclo[3.3.2.0~2,8~]deca-3,6,9-triene undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a variety of substituted derivatives depending on the substituent introduced .
Aplicaciones Científicas De Investigación
4-Azatricyclo[3.3.2.0~2,8~]deca-3,6,9-triene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 4-Azatricyclo[3.3.2.0~2,8~]deca-3,6,9-triene involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
4-Azatricyclo[3.3.2.0~2,8~]deca-3,6,9-triene can be compared with other similar tricyclic compounds, such as:
3-Methoxy-6-methyl-4-azatricyclo[3.3.2.0~2,8~]deca-3,6,9-triene: This compound has a similar tricyclic structure but with different substituents, leading to variations in reactivity and applications.
4-Azatricyclo[3.3.2.0~2,8~]deca-6,9-diene-3-thione:
The uniqueness of this compound lies in its specific structure and the resulting chemical properties, which make it suitable for a wide range of applications in scientific research and industry.
Propiedades
Número CAS |
25049-98-3 |
|---|---|
Fórmula molecular |
C9H9N |
Peso molecular |
131.17 g/mol |
Nombre IUPAC |
4-azatricyclo[3.3.2.02,8]deca-3,6,9-triene |
InChI |
InChI=1S/C9H9N/c1-3-7-8-4-2-6(1)10-5-9(7)8/h1-9H |
Clave InChI |
CGFVGYTXRIHQMI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2C3C2C=NC1C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


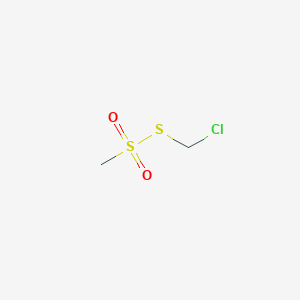
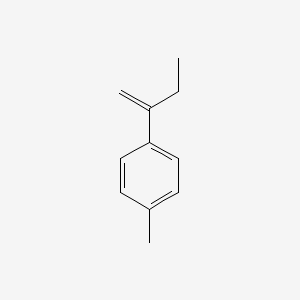

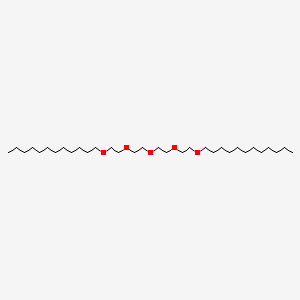

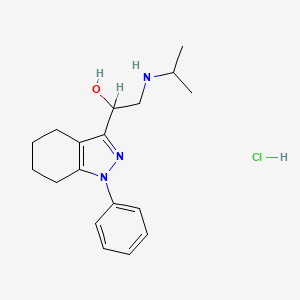

![1-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]dodecane](/img/structure/B14705747.png)

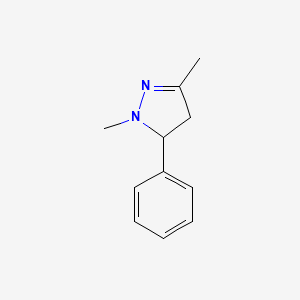
![3-Benzyl-3h-imidazo[4,5-e][1,2,4]triazolo[1,5-c][1,2,3]triazin-8(7h)-one](/img/structure/B14705762.png)
![N-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B14705764.png)
